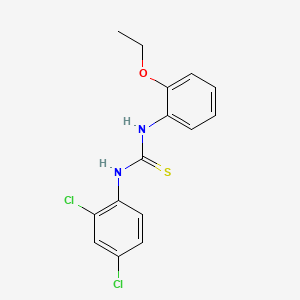
N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, horticulture, and forestry to control weeds and grasses. Diuron is also used in non-agricultural settings, such as golf courses, parks, and residential areas.
作用机制
Diuron works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in the thylakoid membranes of chloroplasts. This prevents the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and physiological effects:
In addition to its effects on photosynthesis, Diuron has been shown to have other biochemical and physiological effects on plants. Studies have found that Diuron can alter the expression of genes involved in stress response and defense mechanisms, as well as affect the activity of enzymes involved in carbohydrate metabolism.
实验室实验的优点和局限性
Diuron is a useful tool for studying photosynthesis and plant growth in the laboratory setting. Its mode of action is well understood, and it is relatively easy to apply to plants. However, Diuron's toxicity to non-target organisms and potential environmental impact should be taken into consideration when using it in experiments.
未来方向
There are several areas of future research related to Diuron. One area of interest is the development of alternative herbicides that are less harmful to the environment. Another area of research is the potential use of Diuron in combination with other herbicides to improve weed control. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diuron on plants and non-target organisms.
合成方法
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-ethoxyaniline in the presence of a catalyst such as triethylamine. The reaction yields Diuron as a white crystalline solid, which is then purified by recrystallization.
科学研究应用
Diuron has been the subject of extensive scientific research due to its widespread use and potential environmental impact. Studies have investigated its effects on soil and water quality, as well as its toxicity to non-target organisms such as fish, amphibians, and aquatic invertebrates. Researchers have also explored the potential of Diuron as a tool for studying photosynthesis and plant growth.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-2-20-14-6-4-3-5-13(14)19-15(21)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDFFJNZITNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)

![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)